molecular formula C11H7NO2S B2743370 2-[5-(Furan-2-carbonyl)thiophen-2-yl]acetonitrile CAS No. 339099-07-9

2-[5-(Furan-2-carbonyl)thiophen-2-yl]acetonitrile

Cat. No. B2743370
CAS RN: 339099-07-9
M. Wt: 217.24
InChI Key: SXTQQHWWAHIESA-UHFFFAOYSA-N
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Description

“2-[5-(Furan-2-carbonyl)thiophen-2-yl]acetonitrile” is a chemical compound with the CAS Number: 339099-07-9 . It has a molecular weight of 218.26 and a molecular formula of C11H7NO2S . The compound is also known by the synonym "2-[5-(2-furylcarbonyl)-2-thienyl]acetonitrile" .


Molecular Structure Analysis

The InChI code for “2-[5-(Furan-2-carbonyl)thiophen-2-yl]acetonitrile” is 1S/C11H7NO2S/c12-6-5-8-3-4-10 (15-8)11 (13)9-2-1-7-14-9/h1-4,7H,5H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is solid in physical form . Other specific physical and chemical properties were not found in the retrieved papers.

Scientific Research Applications

Biologically Active Compounds

Thiophene-based analogs, such as “2-[5-(Furan-2-carbonyl)thiophen-2-yl]acetonitrile”, have been of interest to a growing number of scientists as potential classes of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) .

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are also used in the fabrication of organic light-emitting diodes (OLEDs) .

Pharmacological Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Food Contact Materials

Although not specific to “2-[5-(Furan-2-carbonyl)thiophen-2-yl]acetonitrile”, furan derivatives have been evaluated for safety assessment as substances to be used in food contact materials .

Anti-Microbial Agents

Carbamothioyl-furan-2-carboxamide derivatives, which are structurally similar to “2-[5-(Furan-2-carbonyl)thiophen-2-yl]acetonitrile”, have been concluded to be potent anti-microbial agents .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. The compound contains functional groups such as a nitrile and a furan-2-carbonyl, which could potentially interact with various biological targets .

Biochemical Pathways

Given the compound’s structure, it may interact with pathways involving furan and thiophene metabolites .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-[5-(Furan-2-carbonyl)thiophen-2-yl]acetonitrile are not well-documented. As a small molecule, it may have good absorption and distribution properties. Its metabolism and excretion would likely depend on its specific interactions with enzymes in the body .

Result of Action

The molecular and cellular effects of 2-[5-(Furan-2-carbonyl)thiophen-2-yl]acetonitrile’s action are currently unknown due to the lack of studies on this compound .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 2-[5-(Furan-2-carbonyl)thiophen-2-yl]acetonitrile. Specific details would require further investigation .

properties

IUPAC Name

2-[5-(furan-2-carbonyl)thiophen-2-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO2S/c12-6-5-8-3-4-10(15-8)11(13)9-2-1-7-14-9/h1-4,7H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTQQHWWAHIESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C2=CC=C(S2)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(Furan-2-carbonyl)thiophen-2-yl]acetonitrile

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